![molecular formula C18H14Cl2N2O3 B2578434 1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione CAS No. 898438-10-3](/img/structure/B2578434.png)
1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione
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Description
1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione, also known as CMMPD, is a pyrazine-based compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Transformations
Research in the area of synthetic organic chemistry has explored the synthesis of complex molecules that share structural similarities with 1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione. For instance, the study by Sápi et al. (1997) involved the synthesis and base-catalyzed ring transformation of certain β-lactams into pyrazine diones under specific conditions, highlighting the chemical versatility and potential transformations relevant to compounds like this compound (Sápi et al., 1997).
Photophysical Properties
The study of push–pull chromophores, as conducted by Hoffert et al. (2017), investigates the photophysical properties of pyrazine-based compounds, which is relevant for understanding the optical and electronic characteristics of this compound. These properties are crucial for applications in materials science, including organic electronics and photonics (Hoffert et al., 2017).
Biological Activities
Compounds structurally related to this compound have been evaluated for various biological activities. For example, Kendre et al. (2015) synthesized a series of novel compounds involving pyrazole, isoxazole, and other heterocyclic frameworks, assessing their antimicrobial and anti-inflammatory properties. Such studies provide insights into the potential therapeutic applications of compounds with similar chemical structures (Kendre et al., 2015).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-25-16-7-6-13(19)10-15(16)22-9-8-21(17(23)18(22)24)11-12-4-2-3-5-14(12)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIHFVWZLUOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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